

Application Notes: Niclosamide Monohydrate in Wnt/ β -Catenin Pathway Research

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Compound of Interest

Compound Name: *Niclosamide monohydrate*

Cat. No.: *B1357154*

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Introduction

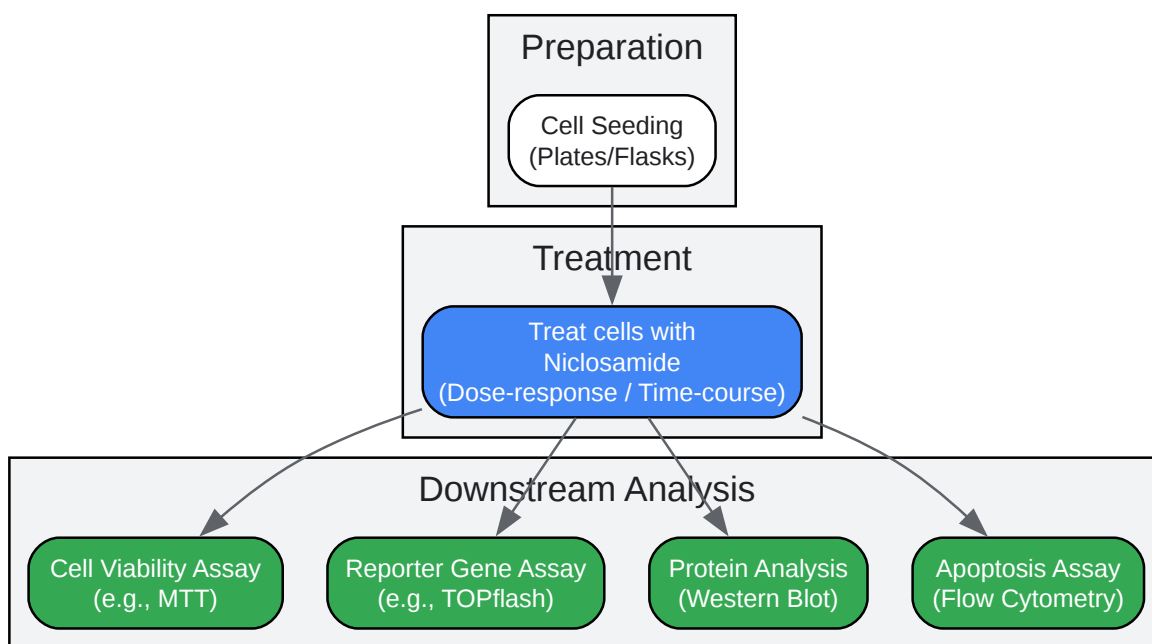
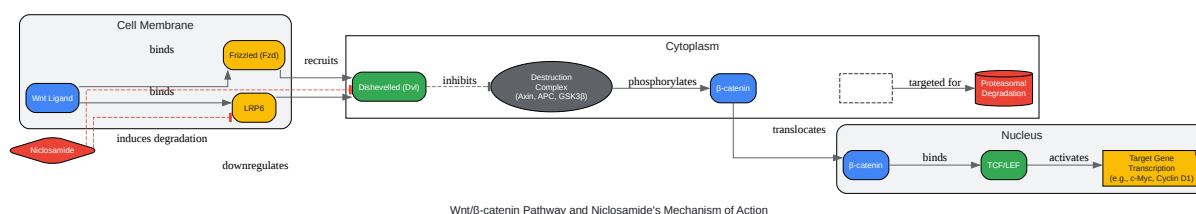
The Wnt/ β -catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, including colorectal, breast, prostate, and ovarian cancers, making it a prime target for therapeutic intervention.^[1] Niclosamide, an FDA-approved anthelmintic drug, has been repurposed as a potent inhibitor of the Wnt/ β -catenin pathway.^{[2][3]} It demonstrates significant anti-cancer activity by targeting multiple components of this signaling cascade, thereby preventing the proliferation and survival of cancer cells.^{[4][5]} These notes provide detailed information and protocols for researchers utilizing **niclosamide monohydrate** to investigate and modulate the Wnt/ β -catenin pathway.

Mechanism of Action

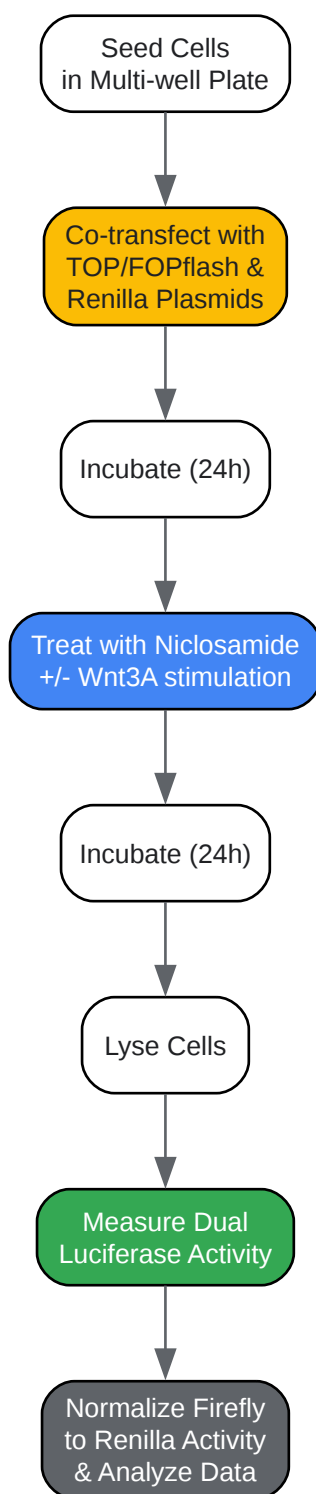
Niclosamide exerts its inhibitory effects on the Wnt/ β -catenin pathway through a multi-pronged approach. The primary mechanism involves the degradation of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).^{[4][6]} By inducing the degradation of LRP6, niclosamide prevents the formation of the Wnt-Frizzled-LRP6 receptor complex, which is essential for signal transduction.^{[4][7]}

Additionally, niclosamide has been shown to downregulate the expression of Dishevelled-2 (Dvl2), a key cytoplasmic protein that relays the Wnt signal from the receptor complex to downstream components.^{[2][3][8]} The inhibition of both LRP6 and Dvl2 prevents the stabilization and subsequent nuclear translocation of β -catenin, the central effector of the

pathway.[2][4] This leads to a reduction in the transcription of Wnt target genes responsible for cell proliferation and survival, such as Cyclin D1 and c-Myc.[9][10]



General Experimental Workflow for Niclosamide Studies



TOPflash Reporter Assay Workflow

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